Regioisomeric Differentiation: 4-Methoxy-2-nitro vs. 5-Methoxy-2-nitro Substitution Pattern
The 4-methoxy-2-nitrophenyl substitution pattern of the target compound provides a distinct electronic and steric environment compared to its closest positional isomer, 3-(5-methoxy-2-nitrophenyl)propan-1-ol [1]. In the target compound, the electron-donating methoxy group is positioned para to the propanol-bearing carbon (C1 of the phenyl ring) and meta to the electron-withdrawing nitro group at C2. In the 5-methoxy isomer, the methoxy group is positioned meta to the propanol-bearing carbon and para to the nitro group. This difference in substitution geometry alters the activation/deactivation pattern for electrophilic aromatic substitution, the resonance stabilization of intermediates in nucleophilic aromatic substitution, and the conformational preferences of the propanol side chain [2].
| Evidence Dimension | Substitution pattern and electronic distribution on the phenyl ring |
|---|---|
| Target Compound Data | 4-methoxy-2-nitro substitution (methoxy para to propanol-bearing carbon, meta to nitro) |
| Comparator Or Baseline | 5-methoxy-2-nitro substitution (CAS 2229072-85-7; methoxy meta to propanol-bearing carbon, para to nitro) |
| Quantified Difference | Positional regioisomerism; distinct resonance and inductive effects alter site-specific reactivity |
| Conditions | Based on fundamental principles of aromatic substitution and resonance theory; no direct comparative experimental data available |
Why This Matters
Selection of the correct regioisomer is critical when the target molecule requires a specific substitution geometry for biological activity or when a particular aromatic position must be functionalized in subsequent synthetic steps.
- [1] 3-(5-Methoxy-2-nitrophenyl)propan-1-ol - Computed Properties and Structure. PubChem CID 165697941, National Center for Biotechnology Information. View Source
- [2] Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007 (Representative reference for aromatic substitution principles). View Source
